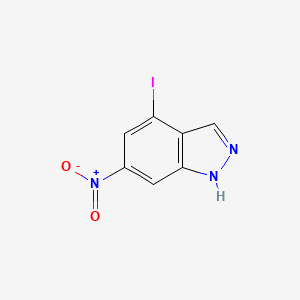

4-Iodo-6-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRVGUJHPIGAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646205 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-85-7 | |

| Record name | 4-Iodo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Iodo-6-nitro-1H-indazole: A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The specific arrangement of functional groups on the indazole core significantly dictates the molecule's chemical reactivity and therapeutic efficacy. The subject of this guide, 4-Iodo-6-nitro-1H-indazole, is a trifunctionalized heterocyclic compound. The presence of an iodine atom, a potent electron-withdrawing nitro group, and a reactive N-H group on the indazole scaffold makes it a highly valuable, albeit under-documented, building block in synthetic organic chemistry. The iodine atom, in particular, serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, a critical aspect of modern drug discovery.[1]

While specific experimental data for 4-Iodo-6-nitro-1H-indazole is sparse in publicly accessible literature, this guide will draw upon established principles and data from structurally similar isomers to provide a robust predictive and practical framework for its use.

Physicochemical and Spectroscopic Profile

| Property | Value / Prediction | Source / Basis |

| CAS Number | 885519-85-7 | [2] |

| Molecular Formula | C₇H₄IN₃O₂ | [2] |

| Molecular Weight | 289.03 g/mol | [2] |

| Appearance | Predicted to be a solid | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents like DMF, DMSO | Analogy |

Predicted Spectroscopic Data

A definitive published spectrum for 4-Iodo-6-nitro-1H-indazole is not available. However, we can predict the key spectral features based on the known effects of the substituents on the indazole ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group at the 6-position and the iodine at the 4-position will significantly influence the chemical shifts. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the nitro group (C6) and the iodine (C4) are expected to be significantly influenced.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 289.94.

Synthesis of Iodo-Nitro-Indazoles: A General Overview

General Protocol for the Iodination of a Nitro-Indazole Core

A common method for the synthesis of iodo-indazoles is the direct iodination of the indazole ring at the C3 position.[3][4] However, iodination at the C4 position is less common and would likely require a more specialized synthetic route, potentially involving directed ortho-metalation or starting from a pre-functionalized aniline.

A more plausible approach for the synthesis of 4-Iodo-6-nitro-1H-indazole would likely start from a substituted aniline precursor. For instance, a general method for preparing substituted indazoles involves the nitrosation of substituted 2-methyl-o-toluidines.[5]

Below is a generalized workflow for the synthesis of a substituted nitro-indazole, which could be adapted.

Caption: Plausible synthetic pathway for 4-Iodo-6-nitro-1H-indazole.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Iodo-6-nitro-1H-indazole is primarily dictated by the interplay of its three key functional groups: the C-I bond, the nitro group, and the indazole N-H.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitro group generally makes the iodo-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.

-

Suzuki-Miyaura Coupling: For the synthesis of 4-aryl or 4-heteroaryl indazoles.

-

Sonogashira Coupling: For the introduction of alkynyl groups at the C4 position.

-

Heck Coupling: For the formation of 4-alkenyl indazoles.

-

Buchwald-Hartwig Amination: For the synthesis of 4-amino indazoles.

Challenges and Considerations:

-

N-Protection: The unprotected N-H of the indazole can interfere with the catalytic cycle, often necessitating N-protection (e.g., with Boc or SEM groups) to prevent side reactions and catalyst inhibition.

-

Catalyst Selection: Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂ for Suzuki-Miyaura reactions.

Caption: Cross-coupling reactions of 4-Iodo-6-nitro-1H-indazole.

Reduction of the Nitro Group

The nitro group at the C6 position can be readily reduced to an amino group, providing a handle for further functionalization. This transformation is crucial for synthesizing a variety of substituted indazoles and for building more complex heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acidic medium.[3]

Potential Applications in Drug Discovery

Indazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many indazole derivatives are potent kinase inhibitors, a critical class of molecules in cancer therapy.[6] The 4-Iodo-6-nitro-1H-indazole scaffold, after further functionalization, has the potential to be explored for various therapeutic targets. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Iodo-6-nitro-1H-indazole is not widely available. However, based on the safety information for related nitroaromatic and iodo-compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Toxicity: Nitroaromatic compounds can be toxic and may cause irritation. Handle with care and avoid exposure.

Conclusion

4-Iodo-6-nitro-1H-indazole represents a synthetically versatile yet underexplored building block. While direct experimental data remains limited, a comprehensive understanding of its chemical properties and reactivity can be extrapolated from its structural analogues. Its potential for diversification through cross-coupling reactions at the C4-iodo position and functionalization of the C6-nitro group makes it a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to fully unlock its synthetic potential.

References

- Benchchem. A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. Benchchem.com. Accessed January 12, 2026.

- Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.com. Accessed January 12, 2026.

- Benchchem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.com. Accessed January 12, 2026.

- Benchchem. 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis. Benchchem.com. Accessed January 12, 2026.

- Sunway Pharm Ltd. 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7. sunwaypharm.com. Accessed January 12, 2026.

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Benchchem. Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.com. Accessed January 12, 2026.

- Google Patents. Methods for preparing indazole compounds. WO2006048745A1.

- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. mdpi.com.

- PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ncbi.nlm.nih.gov.

- Benchchem. Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Benchchem.com. Accessed January 12, 2026.

- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. pubs.acs.org.

- Google Patents. Process for the preparation of substituted indazoles. US3988347A.

- PubMed Central.

- PharmaCompass.

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. ncbi.nlm.nih.gov.

- Google Patents.

- Nature. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- Google Patents.

- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum. chemicalbook.com.

- ChemicalBook. 6-Iodo-1H-indazole(261953-36-0) 1 H NMR. chemicalbook.com.

- Benchchem. Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.com. Accessed January 12, 2026.

- PubChem. 6-Nitroindazole | C7H5N3O2 | CID 24239. pubchem.ncbi.nlm.nih.gov.

- PubChem. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. pubchem.ncbi.nlm.nih.gov.

- ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with....

- PubChem. 4-Iodoanisole | C7H7IO | CID 69676. pubchem.ncbi.nlm.nih.gov.

- National Institute of Standards and Technology. 1H-Indazole, 6-nitro-. webbook.nist.gov.

- GovInfo.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. soc.chim.it [soc.chim.it]

- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Iodo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-6-nitro-1H-indazole stands as a molecule of significant interest within medicinal chemistry and drug discovery, primarily owing to its structural motifs—the indazole core, a nitro group, and an iodine atom—which suggest its potential as a versatile synthetic intermediate. Indazole derivatives are known to possess a wide array of biological activities, and the specific substitutions on this compound make it a compelling candidate for further investigation, particularly in the development of kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the predicted physicochemical characteristics of 4-Iodo-6-nitro-1H-indazole, outlines detailed experimental protocols for their empirical determination, and discusses the implications of these properties for its application in research and development. It is important to note that while extensive data exists for related indazole isomers, specific experimental data for 4-Iodo-6-nitro-1H-indazole (CAS 885519-85-7) is not widely available in published literature. This document, therefore, serves as a foundational resource and a roadmap for the comprehensive characterization of this promising compound.

Introduction: The Scientific Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[4] The introduction of a nitro group and an iodine atom at the 4 and 6 positions, respectively, on the 1H-indazole ring system is a deliberate synthetic strategy. The electron-withdrawing nature of the nitro group can significantly influence the compound's acidity, reactivity, and interactions with biological targets.[5] The iodine atom provides a crucial handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[6] This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.

This guide is structured to provide a holistic understanding of 4-Iodo-6-nitro-1H-indazole, from its fundamental molecular properties to the practical methodologies for its characterization and potential applications.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

Caption: Molecular structure of 4-Iodo-6-nitro-1H-indazole.

Summary of Predicted and Known Physicochemical Data

The following table summarizes the available and predicted physicochemical properties for 4-Iodo-6-nitro-1H-indazole. For comparison, data for the related compound 3-Iodo-6-nitro-1H-indazole is also included where available.

| Property | 4-Iodo-6-nitro-1H-indazole | 3-Iodo-6-nitro-1H-indazole | Data Source |

| CAS Number | 885519-85-7 | 70315-70-7 | Vendor Information[7][8] |

| Molecular Formula | C₇H₄IN₃O₂ | C₇H₄IN₃O₂ | Calculated |

| Molecular Weight | 289.03 g/mol | 289.03 g/mol | Calculated |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| pKa | Not available | 9.12 ± 0.40 (Predicted) | Predicted[9] |

| LogP (XLogP3) | Not available | 2.1 | Calculated[10] |

| Topological Polar Surface Area (TPSA) | Not available | 74.5 Ų | Calculated[10] |

| Hydrogen Bond Donor Count | 1 | 1 | Calculated[10] |

| Hydrogen Bond Acceptor Count | 3 | 3 | Calculated[10] |

Synthesis and Purification

While a specific synthetic protocol for 4-Iodo-6-nitro-1H-indazole is not detailed in the readily available literature, a plausible route can be devised based on established methodologies for the synthesis of substituted indazoles.

Proposed Synthetic Pathway

A potential synthesis could start from 2-methyl-3,5-dinitroaniline, proceeding through a diazotization and cyclization to form the 4,6-dinitro-1H-indazole intermediate. Subsequent selective reduction of one nitro group followed by diazotization and iodination (Sandmeyer reaction) would yield the target compound. An alternative approach could involve the direct iodination of 6-nitro-1H-indazole.[11][12]

Caption: Generalized synthetic workflow for 4-Iodo-6-nitro-1H-indazole.

General Purification Protocol

-

Reaction Quenching and Extraction: The crude reaction mixture is typically quenched with water or a suitable aqueous solution. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: The organic layer is washed sequentially with water and brine to remove inorganic impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

The following section details the standard, validated experimental procedures for determining the key physicochemical properties of 4-Iodo-6-nitro-1H-indazole.

Melting Point Determination

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.[13]

-

Protocol:

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

-

Solubility Assessment

-

Rationale: Solubility in aqueous and organic solvents is critical for formulation, biological testing, and purification.[14][15]

-

Protocol (Qualitative):

-

Place approximately 10 mg of the compound into separate test tubes.

-

Add 1 mL of various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), dichloromethane) to each tube.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution.

-

Determination of the Octanol-Water Partition Coefficient (LogP)

-

Rationale: LogP is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall ADME properties.[14]

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of the stock solution to a flask containing a known volume of the other immiscible solvent.

-

The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is centrifuged to separate the n-octanol and aqueous layers.

-

The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

pKa Determination

-

Rationale: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, absorption, and interaction with biological targets.[16] The indazole NH proton is weakly acidic.[17]

-

Protocol (Potentiometric Titration):

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of 4-Iodo-6-nitro-1H-indazole.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the iodo and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

-

General NMR Data Acquisition Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to obtain chemical shifts (ppm), coupling constants (Hz), and integrals.[20]

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

N-H stretch: ~3100-3300 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

N=O asymmetric and symmetric stretches (nitro group): ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹

-

C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹

-

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the IR spectrum.[5]

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

-

Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₄IN₃O₂. The isotopic pattern will be characteristic of a compound containing one iodine atom.

-

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Conclusion and Future Directions

4-Iodo-6-nitro-1H-indazole is a compound with significant potential as a building block in drug discovery and materials science. While direct experimental data on its physicochemical properties are currently scarce, this guide provides a comprehensive framework for its synthesis, purification, and detailed characterization based on established scientific principles and data from closely related analogues. The outlined experimental protocols offer a clear path for researchers to empirically determine its properties, thereby enabling its effective utilization in the development of novel therapeutics and functional materials. Future research should focus on the systematic synthesis and characterization of this and other substituted indazoles to fully explore their structure-activity relationships and therapeutic potential.

References

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Grice, M. A., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives, 128(9), 097001. Retrieved from [Link]

- Lyman, W. J., Reehl, W. F., & Rosenblatt, D. H. (1990). Handbook of chemical property estimation methods: environmental behavior of organic compounds. American Chemical Society.

-

The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6543-6555. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Chemsrc. (2025, August 22). CAS#:886230-74-6 | 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-IODO-6-NITRO (1H)INDAZOLE - Physico-chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved from [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1435-1463. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. books.rsc.org [books.rsc.org]

- 15. amherst.edu [amherst.edu]

- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indazole - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Predicted ¹H and ¹³C NMR Spectra of 4-Iodo-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-iodo-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established principles of NMR spectroscopy and computational chemistry, this document offers a detailed theoretical framework, a robust in silico prediction methodology, and an in-depth interpretation of the predicted spectral data. The guide is designed for researchers, chemists, and drug development professionals who require accurate structural elucidation of novel indazole derivatives. All predictions are contextualized with data from related structures and grounded in authoritative spectroscopic principles to ensure scientific integrity.

Introduction to 4-Iodo-6-nitro-1H-indazole

4-Iodo-6-nitro-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds known for a wide range of biological activities.[1] The indazole core is a privileged scaffold in drug discovery, appearing in molecules developed for oncology (e.g., Granisetron) and anti-inflammatory applications (e.g., Benzydamine).[1] The specific substitution pattern of an iodo group at the 4-position and a nitro group at the 6-position creates a unique electronic and steric environment, making it a valuable intermediate for further functionalization in synthetic chemistry.

Accurate structural verification is paramount in the development of such compounds. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[2] However, for novel compounds, experimentally obtained spectra can be complex. Therefore, the accurate prediction of NMR spectra through computational methods provides an invaluable tool for anticipating spectral features, aiding in peak assignment, and confirming experimental outcomes.[3][4]

This guide will focus on predicting the ¹H and ¹³C NMR spectra of 4-iodo-6-nitro-1H-indazole using first-principles computational methods, validated by empirical data from analogous structures.

Theoretical Framework for NMR Prediction

Foundational Principles of NMR Spectroscopy

The chemical shift (δ) in NMR is determined by the local magnetic field experienced by a nucleus, which is modulated by the surrounding electron density. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and shifting its resonance signal to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and causing an upfield shift.

Spin-spin coupling (J-coupling) arises from the interaction of nuclear spins through bonding electrons, leading to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the interacting nuclei.

Computational Prediction via DFT-GIAO Methodology

For novel molecules, ab initio quantum chemical calculations offer a highly accurate means of predicting NMR parameters.[2] The industry-standard approach combines Density Functional Theory (DFT) for electronic structure calculation with the Gauge-Including Atomic Orbital (GIAO) method to determine nuclear shielding tensors.[5][6][7]

The causality for this choice is rooted in its proven accuracy. DFT provides a robust approximation of the electron correlation energy at a manageable computational cost, while the GIAO method effectively solves the problem of gauge-origin dependence, ensuring that the calculated shielding constants are physically meaningful.[7][8] High-level DFT calculations, when properly benchmarked, can predict ¹H shifts with a mean absolute error of less than 0.2 ppm and ¹³C shifts within a few ppm of experimental values.[5][9]

Key Substituent Effects on the Indazole Core

The predicted spectrum of 4-iodo-6-nitro-1H-indazole is governed by the powerful and distinct electronic effects of its substituents.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and induction, the nitro group strongly deshields nearby protons and carbons.[10][11] Protons and carbons ortho and para to the nitro group experience the most significant downfield shifts.[10][12]

-

The Iodo Group (-I): The iodine atom exerts a dual influence. Its electronegativity causes a moderate deshielding (inductive) effect on adjacent atoms. However, its primary influence on the directly attached carbon (the ipso-carbon) is the "heavy-atom effect." This relativistic phenomenon induces a significant shielding (upfield shift) of the C4 signal, a counterintuitive but well-documented effect.[13][14][15]

Methodology for In Silico Spectrum Generation

To ensure a reproducible and trustworthy prediction, the following self-validating computational protocol is outlined. This workflow represents a standard procedure in computational spectroscopy for small molecules.[8][16]

Step-by-Step Computational Workflow

-

Molecular Structure Input: The 3D structure of 4-iodo-6-nitro-1H-indazole is constructed using molecular modeling software (e.g., Avogadro).

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation using DFT. A common and reliable level of theory is the B3LYP functional with a 6-311++G(d,p) basis set.[8][16] This step is critical, as NMR chemical shifts are highly sensitive to molecular geometry.

-

NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The GIAO method is employed at the same DFT level (B3LYP/6-311++G(d,p)) to ensure consistency.[17][18] Calculations should include a solvent model (e.g., Polarizable Continuum Model, PCM, for DMSO) to better approximate experimental conditions.[3]

-

Chemical Shift Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). This is achieved by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the TMS reference nucleus (δ = σ_ref - σ_iso). The same level of theory must be used to calculate the shielding for TMS.

-

Spectrum Generation: The calculated chemical shifts and predicted coupling constants are used to generate a visual spectrum using specialized software (e.g., MestReNova), applying appropriate line broadening to simulate a realistic experimental spectrum.

Visualization of the Prediction Workflow

Caption: Computational workflow for NMR spectrum prediction.

Predicted NMR Spectra: Analysis and Interpretation

The following predictions are based on the computational methodology described above and analysis of substituent effects from known indazole derivatives.[12][19][20] The standard numbering of the indazole ring is used for all assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region and one exchangeable proton signal.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| N1-H | 13.5 - 14.5 | broad singlet (br s) | - | The acidic N-H proton of indazoles typically appears far downfield and is often broadened due to quadrupole effects and chemical exchange.[19] |

| H5 | 8.8 - 9.0 | doublet (d) | J ≈ 2.0-2.5 Hz | H5 is ortho to the powerfully electron-withdrawing NO₂ group, causing extreme deshielding and placing it furthest downfield among the C-H protons. It is split by a small meta-coupling to H7. |

| H7 | 8.4 - 8.6 | doublet (d) | J ≈ 2.0-2.5 Hz | H7 is para to the NO₂ group, resulting in significant deshielding. It exhibits meta-coupling to H5, appearing as a doublet.[12] |

| H3 | 8.2 - 8.4 | singlet (s) | - | This proton is on the pyrazole ring, adjacent to the N2 atom. It is expected to be a singlet as it lacks any adjacent proton neighbors for typical coupling. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, with chemical shifts highly influenced by the iodo and nitro substituents.

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C6 | 147.0 - 149.0 | The carbon directly bonded to the NO₂ group (ipso-carbon) is significantly deshielded due to the group's strong electron-withdrawing nature.[12] |

| C7a | 141.0 - 143.0 | This is the bridgehead carbon adjacent to the nitro-substituted portion of the ring, placing it in a deshielded environment. |

| C3a | 139.0 - 141.0 | This bridgehead carbon is adjacent to the iodine-substituted position and part of the pyrazole ring fusion. |

| C3 | 134.0 - 136.0 | The chemical shift of C3 in the indazole ring is typically found in this region.[20] |

| C5 | 118.0 - 120.0 | This carbon is ortho to the C6-NO₂ bond and is deshielded, though less so than the ipso-carbon. |

| C7 | 108.0 - 110.0 | The carbon at position 7 is typically one of the more shielded carbons in the 6-nitroindazole system.[19] |

| C4 | 90.0 - 95.0 | The ipso-carbon attached to the iodine atom. This signal is shifted significantly upfield due to the relativistic heavy-atom effect, which is a hallmark of carbons bonded to heavy halogens like iodine.[13][21] |

Experimental Validation Protocol

To validate the in silico predictions, the following experimental protocol is recommended.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-iodo-6-nitro-1H-indazole for ¹H NMR (20-30 mg for ¹³C NMR).[12]

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it will allow for the observation of the exchangeable N1-H proton.[22]

-

Add a minimal amount of TMS (tetramethylsilane) to serve as an internal reference (δ = 0.00 ppm).

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard 1D proton spectrum. A 45° pulse angle with a relaxation delay of 2 seconds is appropriate.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

2D NMR: To confirm assignments, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations.

-

Diagram of Validation Logic

Caption: Logic diagram for structural validation.

Conclusion

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 4-iodo-6-nitro-1H-indazole. The analysis highlights the powerful and predictable influence of the nitro and iodo substituents on the indazole scaffold. The strongly deshielded protons H5 and H7, and the distinctively shielded C4 carbon, are expected to be key fingerprint signals for this molecule. The provided computational and experimental protocols offer a clear and reliable pathway for researchers to confirm the structure of this and related compounds, ensuring data integrity in synthetic and drug development programs.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Wagen, C. (2023). Computational NMR Prediction: A Microreview.

- BenchChem Technical Support Team. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem.

- ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- Wiley-VCH. (2007). Supporting Information for [Article Title].

- ResearchGate. (n.d.). NMR Prediction with Computational Chemistry.

- Liu, X.-D., Fan, H.-L., & Xiao, J.-P. (2016). Study on the Heavy Atom Effect on ¹³C NMR Spectroscopy. University Chemistry, 31(3), 32.

- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Naggar, M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.

- PubChem. (n.d.). 6-Nitroindazole.

- Jonas, E., Kuhn, S., & Schlörer, N. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry, 60(11), 1021-1031.

- Frontiers Media. (2023). Machine learning in computational NMR-aided structural elucidation.

- ResearchGate. (n.d.). Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules.

- ChemicalBook. (n.d.). 6-Nitroindazole(7597-18-4) ¹H NMR spectrum.

- ResearchGate. (2016). ¹³C NMR of indazoles.

- Zhang, Y., et al. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling.

- ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments.

- CORE. (n.d.). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) / Donating (NH₂) Group Be Explained by π-Electron Density Distribution?

- Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO ¹⁵N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry.

- Vícha, J., Novotný, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.

- Onchoke, K. K. (n.d.). Data on GC/MS elution profile, ¹H and ¹³C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief.

- BenchChem. (n.d.). ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold.

- Q-Chem. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

- Wiley Online Library. (1993). Effect of the ortho-nitro group on the ¹³C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry.

- University Chemistry. (2016). Study on the Heavy Atom Effect on ¹³C NMR Spectroscopy.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 22. pdf.benchchem.com [pdf.benchchem.com]

4-Iodo-6-nitro-1H-indazole CAS number 885519-85-7

An In-Depth Technical Guide to 4-Iodo-6-nitro-1H-indazole (CAS: 885519-85-7): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

4-Iodo-6-nitro-1H-indazole is a substituted aromatic heterocycle of significant interest to the medicinal chemistry community. While direct literature on this specific isomer is sparse, its structural motifs—a privileged indazole core, a versatile iodinated position for cross-coupling, and a modifiable nitro group—position it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Iodo-6-nitro-1H-indazole, drawing upon established chemical principles and data from closely related analogues to detail its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications in drug discovery, particularly in the development of kinase inhibitors.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern drug design.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. Unlike its close relative, indole, the indazole scaffold features an additional nitrogen atom, which can act as both a hydrogen bond donor and acceptor, enhancing its ability to bind with high affinity to protein active sites.

This has led to the successful development of numerous indazole-containing therapeutics. Notable examples include:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers.[2]

The strategic functionalization of the indazole core is key to modulating its pharmacological profile. The subject of this guide, 4-Iodo-6-nitro-1H-indazole, is a prime example of a highly functionalized intermediate, engineered for facile diversification in drug discovery campaigns.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for 4-Iodo-6-nitro-1H-indazole is not publicly available, its fundamental properties can be tabulated from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 885519-85-7 | [5][6] |

| Molecular Formula | C₇H₄IN₃O₂ | [5][6] |

| Molecular Weight | 289.03 g/mol | [5][6] |

| MDL Number | MFCD07781393 | [5] |

| Appearance | Predicted: Yellow to brown solid | Inferred |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |

Spectroscopic Analysis (Predicted)

Structural elucidation relies heavily on spectroscopic methods.[7] In the absence of published spectra, the following predictions are based on established principles of NMR spectroscopy and analysis of related substituted indazoles.[8]

Nuclear Magnetic Resonance (NMR): The substituents exert predictable electronic effects on the indazole ring. The nitro group at the C6 position is a strong electron-withdrawing group, which will deshield nearby protons. The iodine at C4 will also influence the electronic environment. The ¹H NMR spectrum, likely recorded in DMSO-d₆ to observe the exchangeable N-H proton, is expected to show distinct signals for the aromatic protons.

| Predicted ¹H NMR Data (DMSO-d₆) | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H1 (N-H) | ~13.5 - 14.5 |

| H3 | ~8.3 - 8.6 |

| H5 | ~8.7 - 8.9 |

| H7 | ~8.0 - 8.2 |

| Predicted ¹³C NMR Data (DMSO-d₆) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~140 - 145 |

| C3a | ~120 - 125 |

| C4 | ~90 - 95 (bearing I) |

| C5 | ~125 - 130 |

| C6 | ~148 - 152 (bearing NO₂) |

| C7 | ~115 - 120 |

| C7a | ~140 - 145 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

-

N-H stretch: A broad band around 3300-3400 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

N=O stretch (nitro group): Strong, asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

-

C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula, with the [M+H]⁺ ion appearing at approximately m/z 289.94. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Proposed Synthesis

A dedicated, peer-reviewed synthesis for 4-Iodo-6-nitro-1H-indazole has not been prominently reported. However, a plausible and logical synthetic route can be constructed based on established indazole chemistry. The most likely approach involves the diazotization and cyclization of a substituted aniline to form the 6-nitro-1H-indazole core, followed by a regioselective iodination.

Step 1: Synthesis of 6-nitro-1H-indazole

The precursor, 6-nitro-1H-indazole, is typically synthesized from 2-methyl-5-nitroaniline. The process involves an intramolecular diazotization reaction.[9]

Protocol:

-

Dissolve 2-methyl-5-nitroaniline in a suitable acidic solvent, such as glacial acetic acid, and cool the mixture to 0-5°C in an ice bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5°C to ensure the stability of the intermediate diazonium salt.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

The cyclized product, 6-nitro-1H-indazole, typically precipitates from the reaction mixture and can be isolated by filtration, washed with cold water, and dried.

Step 2: Regioselective Iodination

The subsequent iodination of 6-nitro-1H-indazole to introduce iodine at the C4 position presents a regioselectivity challenge. Electrophilic aromatic substitution on the indazole ring is directed by the existing substituents. The nitro group at C6 is a meta-director and deactivating, while the pyrazole ring's electronics also play a crucial role. Direct iodination at C4 would require specific conditions to overcome the directing effects that often favor substitution at C3 or C5.

Hypothetical Protocol:

-

Dissolve 6-nitro-1H-indazole in a suitable solvent, such as N,N-dimethylformamide (DMF) or a strong acid.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent and solvent is critical for controlling regioselectivity.

-

The reaction may require heating or the presence of a catalyst (e.g., a silver salt) to proceed efficiently.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography is likely necessary to isolate the desired 4-iodo isomer from other potential regioisomers.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Iodo-6-nitro-1H-indazole lies in the orthogonal reactivity of its key functional groups: the C4-iodo and C6-nitro moieties.

The C4-Iodo Group: A Gateway for Cross-Coupling

The carbon-iodine bond is an exceptionally versatile functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.[1][10] This allows for the rapid elaboration of the indazole core, a strategy central to the construction of diverse compound libraries for screening.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices. The electron-withdrawing nitro group can make the C-I bond more reactive towards oxidative addition, but it can also lead to side reactions. Catalysts with electron-rich, bulky ligands are often employed to stabilize the palladium center and promote the desired reaction pathway.[10]

-

N-H Protection: The acidic proton on the indazole nitrogen (N1) can interfere with the catalytic cycle. While some reactions proceed without it, N-protection (e.g., with a Boc or SEM group) is often recommended to prevent side reactions and improve yields, especially for Sonogashira and Heck couplings.[10]

-

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a dry, deoxygenated solvent (e.g., DME, Toluene, Dioxane) is critical for the efficiency of the catalytic cycle.

The C6-Nitro Group: A Handle for Amination

The nitro group provides a secondary site for modification. Its most common and synthetically useful transformation is reduction to a primary amine (6-amino-1H-indazole). This is typically achieved using reducing agents like iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation.[11]

The resulting amino group is a versatile nucleophile, enabling a host of subsequent reactions:

-

Amide bond formation (acylation)

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization followed by Sandmeyer reactions

This dual functionality allows for a structured and divergent synthetic approach, where the C4 position can be elaborated via cross-coupling, followed by modification at the C6 position to generate a wide array of analogues from a single advanced intermediate.

Biological Context and Therapeutic Potential

As previously noted, there is no specific biological activity data reported for 4-Iodo-6-nitro-1H-indazole itself. Its value is currently realized as a synthetic intermediate rather than a standalone therapeutic agent.[12] However, the broader class of substituted nitroindazoles has demonstrated significant biological potential.

-

Anticancer Activity: The indazole scaffold is a well-established pharmacophore in oncology, primarily as a hinge-binding motif in kinase inhibitors.[1] The ability to diversify the 4-position of the indazole core via cross-coupling makes this compound an attractive starting point for synthesizing libraries of potential kinase inhibitors.

-

Anti-infective Properties: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania infantum, the causative agent of leishmaniasis.[3][11] This suggests the 6-nitroindazole scaffold could be a valuable template for developing novel anti-infective agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Iodo-6-nitro-1H-indazole is not widely available, safety precautions can be inferred from data on structurally related compounds like 6-nitro-1H-indazole.[13]

-

Hazards: Nitroaromatic compounds are often toxic and should be handled with care. Potential hazards include:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[5][6]

Conclusion

4-Iodo-6-nitro-1H-indazole represents a strategically designed chemical building block with considerable potential for drug discovery and development. While it remains a relatively under-studied isomer, its true value is unlocked through its capacity for chemical diversification. The C4-iodo group serves as a robust platform for modern cross-coupling chemistry, while the C6-nitro group offers a secondary point for functionalization. For researchers and scientists in drug development, this compound is not just a molecule, but a key to unlocking vast areas of chemical space in the search for novel therapeutics targeting a range of diseases, from cancer to infectious agents. Further investigation into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully exploit its potential.

References

- GLR Innovations (Page 136) @ ChemBuyersGuide.com, Inc. (n.d.).

- BLD Pharm. (n.d.). 885519-85-7|4-Iodo-6-nitro-1H-indazole.

- Amadis Chemical Company Limited (Page 276) @ ChemBuyersGuide.com, Inc. (n.d.).

- BenchChem. (2025). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.

- Sunway Pharm Ltd. (n.d.). 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7.

- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

- BenchChem. (2025). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- Aldrich. (2024, March 7). SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.

- El-Faham, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3341.

- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1204.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- BenchChem. (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5853.

- Thermo Fisher Scientific. (2024, March 29). 6-Nitro-1H-indazole - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 5-Nitroindazole synthesis.

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. 885519-85-7|4-Iodo-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 4-IODO-6-NITRO-1H-INDAZOLE - CAS:885519-85-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 4-Iodo-6-nitro-1H-indazole: A Versatile Building Block for Complex Molecule Synthesis

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] This guide provides an in-depth technical overview of 4-iodo-6-nitro-1H-indazole, a highly functionalized and versatile synthetic building block. We will explore its synthesis, delve into the nuances of its chemical reactivity in key cross-coupling reactions, and present its application in the construction of complex molecular architectures relevant to drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important intermediate.

Introduction: The Strategic Importance of the Indazole Core

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets, most notably protein kinases.[1][5] The bicyclic structure provides a rigid framework that can be strategically decorated with functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 4-iodo-6-nitro-1H-indazole, presents a unique combination of functionalities:

-

The Indazole Core: A proven pharmacophore present in numerous approved drugs and clinical candidates.[3]

-

An Iodine at the 4-Position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6]

-

A Nitro Group at the 6-Position: This strong electron-withdrawing group significantly influences the electronic properties of the indazole ring, enhancing the reactivity of the C4-I bond towards oxidative addition in catalytic cycles.[7] Furthermore, the nitro group itself can be readily reduced to an amine, providing a secondary point for diversification.

This strategic arrangement of functional groups makes 4-iodo-6-nitro-1H-indazole an ideal starting point for the rapid construction of diverse chemical libraries aimed at discovering novel bioactive molecules.

Synthesis of 4-Iodo-6-nitro-1H-indazole

The preparation of 4-iodo-6-nitro-1H-indazole is typically achieved through a multi-step sequence starting from a commercially available precursor. The causality behind the sequence is critical: the directing effects of the existing substituents and the reactivity of the indazole core dictate the order of operations. A common synthetic strategy involves the nitration of an appropriate indazole precursor followed by iodination.

A plausible synthetic route begins with the diazotization of 2-methyl-3,5-dinitroaniline, followed by cyclization to form 4,6-dinitro-1H-indazole. Subsequent selective reduction of the 4-nitro group to an amine, followed by a Sandmeyer reaction, would introduce the iodo group at the 4-position. A more direct approach, by analogy to related isomers, involves the direct iodination of 6-nitro-1H-indazole.[8]

Caption: General synthetic pathway for 4-iodo-6-nitro-1H-indazole.

Detailed Experimental Protocol: Synthesis of 3-Iodo-6-nitro-1H-indazole (Illustrative Protocol)

Materials:

-

6-Nitro-1H-indazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 equiv.) in anhydrous DMF.

-

Add potassium carbonate (2.0 equiv.) to the solution and stir the resulting suspension.

-

In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.

-

Add the iodine solution dropwise to the indazole suspension at room temperature over 30 minutes.

-

Allow the reaction to stir at room temperature for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench excess iodine.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The synthetic utility of 4-iodo-6-nitro-1H-indazole is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the precise and efficient formation of C-C and C-N bonds.[9][10]

The electron-withdrawing nitro group at the C6 position makes the C4-iodo bond more susceptible to oxidative addition to a Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[7][11] This enhanced reactivity makes it a superior coupling partner compared to less electron-deficient aryl iodides.

Caption: Key cross-coupling functionalization pathways for 4-iodo-6-nitro-1H-indazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the iodoindazole with an organoboron reagent.[6] This reaction is widely used to synthesize biaryl scaffolds, which are common motifs in kinase inhibitors.

-

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice depends on the complexity of the substrates; dppf-ligated catalysts often show broader substrate scope and higher thermal stability.[7][11]

-

Base: An aqueous base like Na₂CO₃ or K₃PO₄ is essential for activating the boronic acid in the transmetalation step.[10]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[12]

-

| Parameter | Typical Conditions for Iodoindazoles |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, dppf (often part of the precatalyst) |

| Boron Reagent | Aryl/heteroaryl boronic acids or pinacol esters |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, DMF, Toluene |

| Temperature | 60-120 °C |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodoindazole and a terminal alkyne. This reaction is invaluable for introducing a linear alkyne linker, which can be a key structural element or a precursor for further transformations.

-

Causality of Component Selection:

-

Catalyst System: This reaction classically uses a dual-catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) to facilitate the main cycle and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate, which accelerates transmetalation.[13][14]

-

Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.[7]

-

Solvent: DMF or the amine base itself.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the iodoindazole with primary or secondary amines.[15] This is particularly relevant in medicinal chemistry for synthesizing compounds that target the hinge region of kinases, where an amino-heterocycle is often a critical pharmacophore.

-

Causality of Component Selection:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, RuPhos, or BrettPhos are used in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[16] These ligands promote the challenging reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or Cs₂CO₃. The base deprotonates the amine in the catalytic cycle.[16][17]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent catalyst deactivation.

-

Applications in Drug Discovery: Crafting Kinase Inhibitors

The functionalization of the 4-iodo-6-nitro-1H-indazole core via the aforementioned coupling reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. This is a common strategy in the development of kinase inhibitors, which often bind to the ATP pocket of the enzyme.

For instance, a Suzuki coupling could attach a substituted phenyl ring to the C4 position to probe interactions within a specific sub-pocket of the kinase. Subsequently, the nitro group at C6 can be reduced to an amine and further functionalized to enhance solubility or engage in additional hydrogen bonding interactions. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy.[18]

Caption: Workflow for generating a kinase inhibitor library from the title compound.

Conclusion

4-Iodo-6-nitro-1H-indazole stands out as a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its pre-installed functional handles—an iodine atom primed for versatile cross-coupling and a nitro group for electronic modulation and subsequent functionalization—provide an efficient and powerful platform for the synthesis of complex, biologically active molecules. The principles and protocols outlined in this guide demonstrate its vast potential, enabling researchers to rapidly assemble diverse libraries of novel compounds for drug discovery and beyond.

References

- Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.

- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

- ChemicalBook. (2023).

- Benchchem. (n.d.). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.

- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

- Benchchem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers.

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- Benchchem. (n.d.). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- Benchchem. (n.d.). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

- Google Patents. (n.d.). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.

- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

-

PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PubMed. (2019). 4,6-Substituted-1H-Indazoles as Potent IDO1/TDO Dual Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US9604966B2 - Crizotinib preparation method.

- MDPI. (2020).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with....

- Beilstein Journal of Organic Chemistry. (n.d.).

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- Organic Chemistry Portal. (n.d.).

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nobelprize.org [nobelprize.org]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Potential of Iodo-Nitro-Indazoles in Modern Drug Discovery: A Technical Guide

Abstract

The indazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2][3][4] This technical guide delves into the specific and strategic importance of a particular subclass: iodo-nitro-indazoles. While often categorized as synthetic intermediates, this classification belies their profound potential as foundational blueprints for novel therapeutics.[1][5][6] This document will provide an in-depth analysis of their synthesis, physicochemical properties, and, most critically, their latent biological activities. By examining the established pharmacology of closely related indazole derivatives, we will illuminate the promising avenues for iodo-nitro-indazoles in oncology, infectious diseases, and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile heterocyclic systems in their discovery pipelines.

The Indazole Core: A Privileged Scaffold in Pharmacology